molecular formula C18H16N4O2S2 B2795655 N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-28-0

N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2795655
M. Wt: 384.47
InChI Key: JKOADOJQDVWJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, commonly known as APPTA, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Anticancer Applications

  • Anticancer Screening: Derivatives of N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, specifically N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, have shown significant cytotoxic activities against various cancer cell lines, especially breast cancer (Abu-Melha, 2021).
  • Inhibition of Cancer Cell Growth: Certain analogs of the compound have demonstrated potent anticancer properties, inhibiting the growth of lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial and Antiviral Activities

  • Antibacterial and Antifungal Activities: Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to the compound of interest, showed promising antibacterial and antifungal activities, especially against tobacco mosaic virus and certain bacterial strains (Tang et al., 2019).

Pharmacological Properties

  • Molecular Interaction and Biological Evaluation: Studies on the interaction of derivatives of this compound with biological receptors and their potential biological activities have been conducted, providing insights into their pharmacological applications (Boechat et al., 2011).
  • Antioxidant and Antimicrobial Properties: Recent research on N-substituted-2-amino-1,3,4-thiadiazoles, a class that includes the compound , highlighted their potential antioxidant and antitumor properties (Hamama et al., 2013).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12(23)19-14-7-9-15(10-8-14)20-16(24)11-25-18-21-17(22-26-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOADOJQDVWJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

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